Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate
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Overview
Description
Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate is an organic compound with a complex structure that includes ester, amine, and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with methyl phenylamine under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and optimized reaction conditions are often employed to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The ester and amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-3-oxobutanoate: Similar structure but lacks the amine group.
Methyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Phenyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate: Similar structure but with a phenyl ester.
Uniqueness
This compound is unique due to the presence of both ester and amine functional groups, which provide diverse reactivity and potential for various applications. Its specific structure allows for unique interactions in chemical and biological systems .
Properties
Molecular Formula |
C13H17NO3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-methyl-3-(N-methylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)10(2)12(15)14(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI Key |
OLPCTTHFIYQZMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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